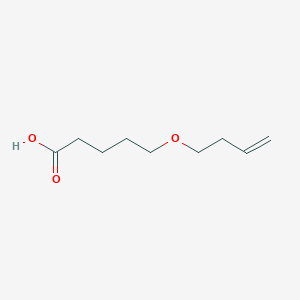

5-(But-3-en-1-yloxy)pentanoic acid

描述

5-(But-3-en-1-yloxy)pentanoic acid is a chemical compound with the CAS Number: 1039945-25-9 . It has a molecular weight of 172.22 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis process of 5-(but-3-en-1-yloxy)pentanoic acid is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .

Molecular Structure Analysis

The IUPAC name for this compound is 5-(3-butenyloxy)pentanoic acid . The InChI code for this compound is 1S/C9H16O3/c1-2-3-7-12-8-5-4-6-9(10)11/h2H,1,3-8H2,(H,10,11) .

Physical And Chemical Properties Analysis

5-(But-3-en-1-yloxy)pentanoic acid is a liquid at room temperature .

科学研究应用

Biopolymer Production

- Copolyester Synthesis : Research on the production of copolyesters of 3-hydroxybutyrate and 3-hydroxyvalerate by Alcaligenes eutrophus from butyric and pentanoic acids highlights the use of such acids in producing biodegradable polymers. When pentanoic acid was used as the sole carbon source, a copolyester with a high 3HV fraction was produced, showcasing the potential for creating polymers with varied compositions for industrial applications (Doi et al., 1988).

Medicinal Chemistry

- HIV-Protease Assay : A study on a selective HIV-protease assay based on a chromogenic amino acid derived from ethyl (E)-4-benzyloxypent-2-enoate demonstrates the utility of pentanoic acid derivatives in developing assays for biomedical research, potentially aiding in the design of therapeutic agents (Badalassi et al., 2002).

Biofuel Production

- Pentanol Isomer Synthesis : The engineering of microorganisms for the production of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates, indicates the relevance of pentanoic acid derivatives in biofuel research. Metabolic engineering approaches aim to improve production titers and yields, highlighting the potential of these compounds in sustainable energy sources (Cann & Liao, 2009).

Catalysis and Chemical Synthesis

- Bifunctional Catalysis : Research on the conversion of γ-valerolactone (GVL) into pentanoic acid using bifunctional catalysts in the presence of formic acid as a reducing agent points to the application of pentanoic acid derivatives in catalysis and sustainable chemical synthesis. This work showcases the use of renewable resources to produce industrially relevant chemicals, aligning with goals of green chemistry (Al‐Naji et al., 2020).

Environmental Chemistry

- Adsorption Studies : Born-Oppenheimer molecular dynamics simulations of pentanoic acid adsorption on α-Al2O3 surfaces provide insights into the environmental applications of pentanoic acid derivatives, particularly in understanding how organic molecules interact with mineral surfaces. This knowledge is crucial for environmental remediation and pollution control strategies (Martinotto et al., 2017).

安全和危害

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands and any exposed skin thoroughly after handling .

属性

IUPAC Name |

5-but-3-enoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-7-12-8-5-4-6-9(10)11/h2H,1,3-8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCMUZIHJCWEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(But-3-en-1-yloxy)pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)

![N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B1517189.png)

![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)

![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)

![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)